molecular formula C7H8BNO3 B8216426 (6-Acetylpyridin-3-YL)boronic acid

(6-Acetylpyridin-3-YL)boronic acid

Cat. No.: B8216426
M. Wt: 164.96 g/mol
InChI Key: UWZJNMVLRSEKHZ-UHFFFAOYSA-N
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Description

(6-Acetylpyridin-3-YL)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an acetyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Acetylpyridin-3-YL)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, which employs a palladium catalyst to facilitate the coupling of a pyridine halide with a boronic acid derivative . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the process . These methods allow for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (6-Acetylpyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Boronic esters or borates.

    Substitution: Substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of (6-Acetylpyridin-3-YL)boronic acid in various applications involves its ability to form reversible covalent bonds with target molecules. In medicinal chemistry, it acts as a proteasome inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The boronic acid group interacts with nucleophilic residues in the enzyme, leading to inhibition of its function.

Comparison with Similar Compounds

Uniqueness: (6-Acetylpyridin-3-YL)boronic acid is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and as a potential therapeutic agent.

Properties

IUPAC Name

(6-acetylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO3/c1-5(10)7-3-2-6(4-9-7)8(11)12/h2-4,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZJNMVLRSEKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C(=O)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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